molecular formula C21H29N3O3 B2594509 4-(4-benzylpiperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 1421446-14-1

4-(4-benzylpiperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No.: B2594509
CAS No.: 1421446-14-1
M. Wt: 371.481
InChI Key: PODXNIKMTUKFLU-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H29N3O3 and its molecular weight is 371.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-(4-Benzylpiperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a compound that can be synthesized via various chemical reactions, demonstrating the versatility and potential applications in chemical synthesis and pharmaceutical research. One method involves stereospecific synthesis of pyrrolidines using 1,3-dipolar cycloadditions to sugar-derived enones, indicating potential for creating enantiomerically pure compounds with varied configurations for pharmaceutical applications (Oliveira Udry, Repetto, & Varela, 2014). Similarly, the compound's structural motif, particularly the piperazine and pyrrolidinone fragments, is recognized by aminergic G protein-coupled receptors, highlighting its relevance in the discovery of new therapeutics targeting dopaminergic systems (Möller et al., 2017).

Catalytic Applications

Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base for the synthesis of 4H-pyran derivatives, demonstrating the potential of piperazine derivatives in catalyzing chemical reactions, which could be extended to the synthesis of compounds similar to this compound (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Pharmaceutical Research

Compounds with a structure similar to this compound have been explored for their potential in pharmaceutical research. For example, the synthesis and evaluation of 1,4-disubstituted aromatic piperazines have highlighted the importance of such structures in targeting aminergic G protein-coupled receptors, with implications for designing new therapeutics for psychiatric and neurological disorders (Möller et al., 2017). Additionally, the compound's potential for creating optically active derivatives through regioselective synthesis emphasizes its importance in producing chiral ligands for asymmetric synthesis and drug design (Kowalczyk & Skarżewski, 2005).

Properties

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c25-20-14-18(16-24(20)19-6-12-27-13-7-19)21(26)23-10-8-22(9-11-23)15-17-4-2-1-3-5-17/h1-5,18-19H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODXNIKMTUKFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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